molecular formula C10H10F3NO2 B13522511 3-(4-(Trifluoromethoxy)phenoxy)azetidine

3-(4-(Trifluoromethoxy)phenoxy)azetidine

Cat. No.: B13522511
M. Wt: 233.19 g/mol
InChI Key: IOWKZCKISZKBCI-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenoxy)azetidine: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for 3-(4-(trifluoromethoxy)phenoxy)azetidine are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents.

Industrial Production Methods: Industrial-scale production methods for this compound are not well-established. Research and development efforts may be ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity: 3-(4-(Trifluoromethoxy)phenoxy)azetidine may undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.

    Ring-Opening Reactions: The azetidine ring can open under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Used for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products: The major products formed from these reactions would depend on the specific reaction conditions and starting materials.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development.

    Agrochemicals: Pesticides or herbicides.

    Materials Science: For designing novel materials.

Mechanism of Action

The exact mechanism of action for this compound remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare 3-(4-(Trifluoromethoxy)phenoxy)azetidine with other related compounds to highlight its unique features.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]azetidine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)15-9-5-14-6-9/h1-4,9,14H,5-6H2

InChI Key

IOWKZCKISZKBCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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